1-Bromo-2,4-diphenyl-benzene
Overview
Description
1-Bromo-2,4-diphenyl-benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two phenyl groups at the 1, 2, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-diphenyl-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-diphenyl-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-diphenyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The compound can react with nucleophiles, especially in the presence of electron-withdrawing groups.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Electrophilic Substitution: Products like nitro- or sulfo- derivatives.
Nucleophilic Substitution: Products like phenols or amines.
Oxidation: Quinones.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
1-Bromo-2,4-diphenyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its aromatic structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-diphenyl-benzene in chemical reactions involves the interaction of its bromine atom and phenyl groups with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. In nucleophilic aromatic substitution, the electron-withdrawing effect of the bromine atom facilitates the attack of nucleophiles on the aromatic ring .
Comparison with Similar Compounds
Bromobenzene: Similar structure but with only one bromine atom and no additional phenyl groups.
1,2,4-Tribromobenzene: Contains three bromine atoms on the benzene ring.
2,4-Diphenyl-benzene: Lacks the bromine atom but has the same phenyl substitutions.
Properties
IUPAC Name |
1-bromo-2,4-diphenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYRANGXOOPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289713 | |
Record name | 4'-bromo-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60631-83-6 | |
Record name | NSC63063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-bromo-1,1':3',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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